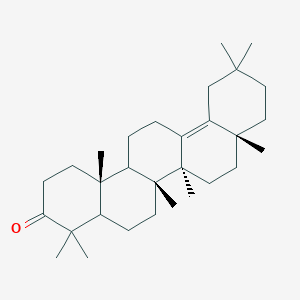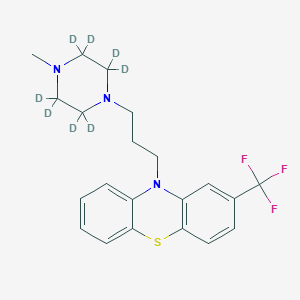
Trifluoperazine D8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoperazine D8 is a deuterated form of trifluoperazine, a phenothiazine derivative primarily used as an antipsychotic agent. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. Trifluoperazine itself is known for its efficacy in treating schizophrenia and generalized anxiety disorder by acting as a dopamine D2 receptor antagonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoperazine D8 involves the incorporation of deuterium atoms into the trifluoperazine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as chromatography to purify the final product and remove any non-deuterated impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoperazine D8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Halogenated or nitrated phenothiazine compounds.
Applications De Recherche Scientifique
Trifluoperazine D8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in studies investigating the role of dopamine receptors in various biological processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of trifluoperazine.
Industry: Applied in the development of new antipsychotic drugs and in the quality control of pharmaceutical products.
Mécanisme D'action
Trifluoperazine D8 exerts its effects primarily by blocking dopamine D2 receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, it may interact with other receptors, such as serotonin and adrenergic receptors, contributing to its therapeutic effects .
Molecular Targets and Pathways:
Dopamine D2 Receptors: Inhibition of these receptors reduces psychotic symptoms.
Serotonin Receptors: Modulation of serotonin receptors can influence mood and anxiety levels.
Adrenergic Receptors: Interaction with adrenergic receptors affects cardiovascular and metabolic functions.
Comparaison Avec Des Composés Similaires
Trifluoperazine D8 can be compared with other antipsychotic agents, particularly those in the phenothiazine class, such as:
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different side effect profiles.
Fluphenazine: Known for its long-acting formulations and use in chronic schizophrenia.
Thioridazine: Has a similar mechanism of action but is associated with different adverse effects.
Uniqueness of this compound: The deuterium labeling in this compound provides enhanced stability and allows for more accurate pharmacokinetic studies, making it a valuable tool in research settings .
Propriétés
Formule moléculaire |
C21H24F3N3S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 |
Clé InChI |
ZEWQUBUPAILYHI-FUEQIQQISA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])[2H] |
SMILES canonique |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


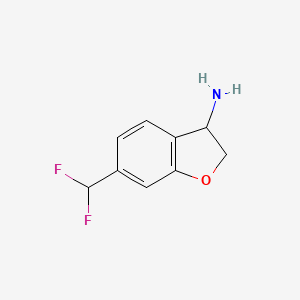
![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)
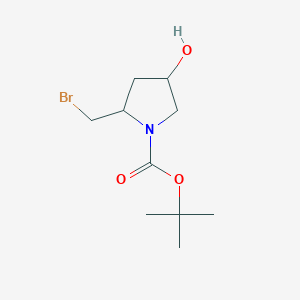
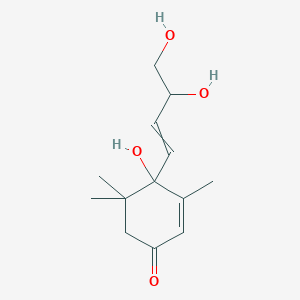
![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)
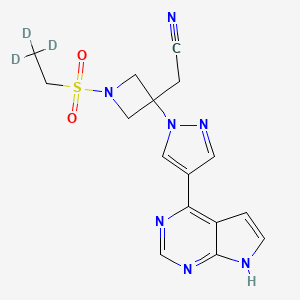

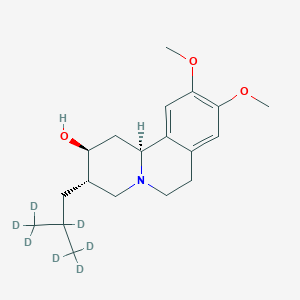

![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)

![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)
